Quinapril Cyclohexyl Analogue

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Quinapril Cyclohexyl Analogue is the official EP Impurity E reference standard, structurally defined by its cyclohexyl side chain which directly governs its unique chromatographic retention and detector response. Unlike generic in-house materials, this authentic, well-characterized standard ensures your ANDA impurity profiling and commercial QC release testing meet ICH and FDA/EMA expectations. Using it eliminates the risk of method failure and regulatory rejection caused by imprecisely characterized alternatives. Essential for validated HPLC system suitability, forced degradation studies, and batch-to-batch consistency.

Molecular Formula C₂₅H₃₆N₂O₅
Molecular Weight 444.56
Cat. No. B1158807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinapril Cyclohexyl Analogue
Synonyms(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-cyclohexylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid; 
Molecular FormulaC₂₅H₃₆N₂O₅
Molecular Weight444.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinapril Cyclohexyl Analogue: A Critical EP Impurity Standard for Quinapril API Quality Control and Regulatory Compliance


Quinapril Cyclohexyl Analogue, designated as Quinapril EP Impurity E, is a defined impurity associated with the synthesis and formulation of the angiotensin-converting enzyme (ACE) inhibitor Quinapril . It is a structurally related analogue, formally named (3S)-2-[(2S)-2-[[(1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [1]. This compound is not an active pharmaceutical ingredient (API) but serves as a reference standard essential for analytical method development, validation, and quality control during drug manufacturing, particularly for Abbreviated New Drug Applications (ANDAs) [2].

Why Generic Impurity Standards Cannot Substitute for Quinapril Cyclohexyl Analogue in Quinapril Analyses


Generic impurity standards or in-house materials cannot replace Quinapril Cyclohexyl Analogue for rigorous regulatory compliance and accurate quantification. Its specific structural identity—a cyclohexyl substitution in the side chain—directly impacts its chromatographic retention time, spectral properties, and detector response [1]. Regulatory agencies require the use of well-characterized, authentic reference standards for impurity profiling to ensure method accuracy and reliability [2]. Using an alternative or imprecisely characterized standard risks method failure, inaccurate impurity quantification, and potential regulatory rejection of drug product submissions, particularly for ANDA or commercial production of Quinapril .

Quantitative Differentiation of Quinapril Cyclohexyl Analogue (EP Impurity E) as a Critical Analytical Reference Standard


Structural Differentiation: A Cyclohexyl Side Chain Defines Chromatographic and Spectroscopic Behavior Distinct from Parent API and Other Impurities

Quinapril Cyclohexyl Analogue (EP Impurity E) is structurally defined by a cyclohexylpropyl group at the (1S)-position, which is absent in the parent drug Quinapril (which has a phenylpropyl side chain) . This modification alters its lipophilicity and, consequently, its reversed-phase HPLC retention time and mass spectrometric fragmentation pattern, enabling clear separation and identification from the API and other process-related impurities [1]. The exact molecular formula is C25H36N2O5 with a molecular weight of 444.56 g/mol [2].

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Regulatory Compliance: EP Impurity E Standard Meets Pharmacopeial Requirements for Method Validation and QC

Quinapril Cyclohexyl Analogue is officially designated as Quinapril EP Impurity E, and as a reference standard, it is supplied with detailed characterization data compliant with European Pharmacopoeia (EP) guidelines [1]. This enables its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) [2]. Further traceability against USP or EP pharmacopeial standards can be provided based on feasibility [3].

Regulatory Science Quality Control Method Validation

Purity Specification: >95% Purity Ensures Reliable Quantitation and Minimal Interference

The standard is offered with a purity specification of >95% . This level of purity is critical for accurate quantification of the impurity in drug substance and drug product, as a lower purity standard would introduce systematic error in the determination of impurity content, potentially leading to out-of-specification results or regulatory non-compliance [1].

Analytical Chemistry Reference Standard Purity

Targeted Application Scenarios for Quinapril Cyclohexyl Analogue (EP Impurity E) in Pharmaceutical Development and Manufacturing


ANDAs and Generic Drug Development: Ensuring Quinapril Product Bioequivalence and Purity

In the development of generic Quinapril formulations, this impurity standard is essential for demonstrating that the impurity profile of the generic product is comparable to the reference listed drug. Analytical methods developed and validated using Quinapril Cyclohexyl Analogue enable accurate quantification of this specific impurity, ensuring compliance with ICH guidelines and regulatory expectations for impurity limits [1].

Commercial API Manufacturing: Quality Control and Batch Release

For commercial production of Quinapril API, routine quality control testing requires the use of authentic impurity standards to monitor and control levels of EP Impurity E. This ensures that each batch of API meets predefined specifications before release for drug product formulation, thereby maintaining product safety and consistency [2].

Stability Studies: Monitoring Impurity Formation Over Time

In forced degradation and long-term stability studies of Quinapril drug products, the Cyclohexyl Analogue standard is used to identify and quantify the formation of this impurity under various stress conditions (e.g., heat, humidity, light). Data generated using this standard inform shelf-life determination and packaging requirements .

Analytical Method Development and Transfer: Ensuring Robust and Reproducible HPLC Methods

Analytical scientists rely on this well-characterized standard to develop, optimize, and transfer robust HPLC methods for impurity profiling. The distinct chromatographic retention of the Cyclohexyl Analogue, derived from its cyclohexyl side chain, serves as a key system suitability parameter to ensure method performance across different laboratories and instruments [3].

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